molecular formula C6H4ClN3 B1141726 7-Chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-01-0

7-Chloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1141726
CAS No.: 1357946-01-0
M. Wt: 153.569
InChI Key: APDMSWSXGSRFCJ-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrazolo[4,3-c]pyridine (CPP) is a heterocyclic compound that belongs to the pyrazolo[4,3-c]pyridine class of compounds. It is a synthetic compound with a wide range of applications in the fields of science and technology. It is a colorless solid that is insoluble in water and has a melting point of 172-174°C. CPP has been used for a variety of scientific and technological applications, including synthesis, drug discovery, and materials science.

Scientific Research Applications

Kinase Inhibition

7-Chloro-1H-pyrazolo[4,3-c]pyridine derivatives have shown potential in the design of kinase inhibitors. These compounds can interact with kinases via multiple binding modes, making them versatile scaffolds for kinase inhibition. Patents and publications from 2008 to the present have highlighted the utilization of this scaffold in inhibiting a broad range of kinase targets. The ability to form hydrogen bond donor–acceptor pairs, common among kinase inhibitors at the hinge region, along with the capacity to achieve multiple kinase binding modes, underscores the importance of this scaffold in medicinal chemistry (Wenglowsky, 2013).

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including those synthesized from pyrazolo[4,3-c]pyridine structures, are crucial in organic synthesis and catalysis. Their applications span metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. These compounds exhibit significant functionalities, particularly in asymmetric synthesis and as catalysts, highlighting their potential in advanced chemistry and drug development investigations (Li et al., 2019).

Spin Crossover and Magnetic Properties

Pyrazolo[4,3-c]pyridine derivatives have been explored for their spin crossover (SCO) activities, particularly when complexed with iron(II). These complexes exhibit interesting magnetic properties due to the structural characteristics of the ligands containing pyrazolo and pyridine units. The synthesis, crystallization methods, and the impact of these methods on the SCO properties of the resulting materials are crucial, demonstrating the scaffold's applicability in creating materials with tunable magnetic properties (Olguín & Brooker, 2011).

Multi-Component Synthesis

The synthesis of fused heterocyclic compounds, including pyrazolo[4,3-c]pyridine derivatives, via multi-component reactions (MCRs) highlights an eco-friendly approach for the construction of complex molecules. MCRs offer atom economy, high selectivity, and the creation of complex heterocycles in a single step. This methodology underpins the synthesis of a diverse array of heterocyclic structures, showcasing the versatility and potential of pyrazolo[4,3-c]pyridine in the development of novel pharmaceuticals (Dhanalakshmi et al., 2021).

Properties

IUPAC Name

7-chloro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDMSWSXGSRFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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